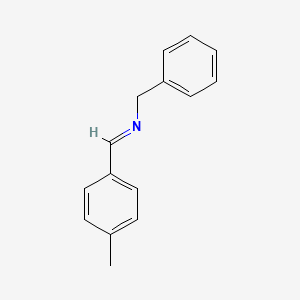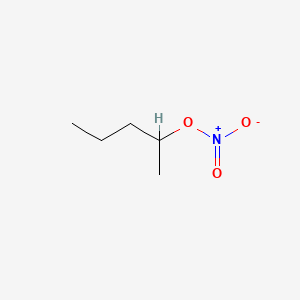
2-Chloro-3-oxo-3-phenylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-oxo-3-phenylpropanenitrile is an organic compound with the molecular formula C9H6ClNO. It is a derivative of propanenitrile, featuring a phenyl group, a chloro substituent, and a ketone functional group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Méthodes De Préparation
2-Chloro-3-oxo-3-phenylpropanenitrile can be synthesized through several methods. One common synthetic route involves the reaction of benzaldehyde with chloroacetonitrile in the presence of a base, such as sodium hydroxide, to form the intermediate 2-chloro-3-phenylpropanenitrile. This intermediate is then oxidized using an oxidizing agent like potassium permanganate to yield this compound .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
2-Chloro-3-oxo-3-phenylpropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding amides or thioethers.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., potassium permanganate). Major products formed from these reactions include substituted amides, alcohols, and carboxylic acids .
Applications De Recherche Scientifique
2-Chloro-3-oxo-3-phenylpropanenitrile has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is studied for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other materials with unique properties.
Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an enzyme inhibitor or a ligand for specific receptors
Mécanisme D'action
The mechanism of action of 2-Chloro-3-oxo-3-phenylpropanenitrile involves its interaction with specific molecular targets. The chloro and ketone groups allow the compound to act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the inhibition of enzymes or the modulation of receptor activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-Chloro-3-oxo-3-phenylpropanenitrile can be compared with similar compounds such as:
3-Oxo-3-phenylpropanenitrile: Lacks the chloro substituent, resulting in different reactivity and applications.
2-Chloro-3-oxo-2-phenylpropanenitrile: Has a different substitution pattern, affecting its chemical properties and reactivity.
3-(4-Chlorophenyl)-3-oxo-2-phenylpropanenitrile:
These comparisons highlight the unique features of this compound, such as its specific reactivity due to the presence of both chloro and ketone groups, making it valuable in various chemical and biological research applications.
Propriétés
Numéro CAS |
22518-21-4 |
|---|---|
Formule moléculaire |
C9H6ClNO |
Poids moléculaire |
179.60 g/mol |
Nom IUPAC |
2-chloro-3-oxo-3-phenylpropanenitrile |
InChI |
InChI=1S/C9H6ClNO/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8H |
Clé InChI |
KQBUUAMEELZUED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


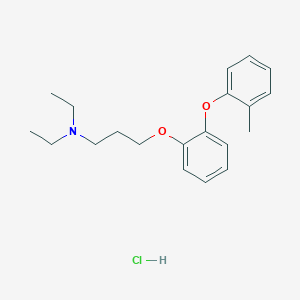
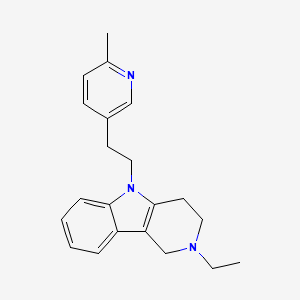


![(2S)-1-Acetyl-1,2,3,8-tetrahydropyrrolo[2,3-b]indole-2-carboxamide](/img/structure/B14700741.png)


![1-(diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine](/img/structure/B14700756.png)
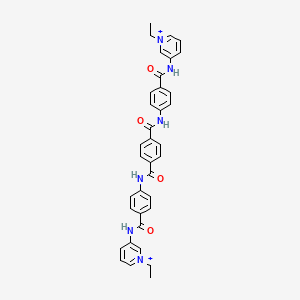
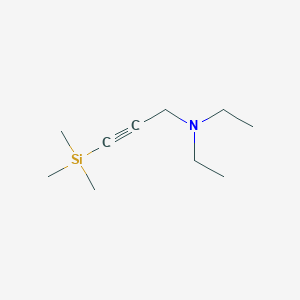
![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-2,5,9-trimethyl-](/img/structure/B14700774.png)
